molecular formula C6H15NO B1295098 4-Amino-4-methylpentan-2-ol CAS No. 4404-98-2

4-Amino-4-methylpentan-2-ol

Cat. No.: B1295098
CAS No.: 4404-98-2
M. Wt: 117.19 g/mol
InChI Key: GZTKJFBKAZBXIB-UHFFFAOYSA-N
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Description

4-Amino-4-methylpentan-2-ol: is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.1894 g/mol . . This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylpentan-2-one oxime . This process uses a nickel catalyst under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-4-methylpentan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form secondary amines using reducing agents like .

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 4-Methylpentan-2-one or 4-Methylpentanal.

    Reduction: 4-Amino-4-methylpentane.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

4-Amino-4-methylpentan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.

    Industry: this compound is utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Amino-4-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    4-Methyl-2-pentanol:

    2-Amino-4-methylpentan-1-ol: This compound has a similar structure but with the amino group located at a different position.

Uniqueness: 4-Amino-4-methylpentan-2-ol is unique due to the presence of both amino and hydroxyl groups on a branched carbon chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

4-amino-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTKJFBKAZBXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310415
Record name 4-Amino-4-methyl-2-pentanol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4404-98-2
Record name 4-Amino-4-methyl-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4404-98-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4-methylpentan-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4404-98-2
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Record name 4-Amino-4-methyl-2-pentanol
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Record name 4-amino-4-methylpentan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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